molecular formula C15H17NO3 B12072892 Ethyl 7-isopropyl-4-oxo-1,4-dihydroquinoline-3-carboxylate

Ethyl 7-isopropyl-4-oxo-1,4-dihydroquinoline-3-carboxylate

Cat. No.: B12072892
M. Wt: 259.30 g/mol
InChI Key: JZTKDCZXPOLKFL-UHFFFAOYSA-N
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Description

Ethyl 7-isopropyl-4-oxo-1,4-dihydroquinoline-3-carboxylate is a synthetic quinoline derivative characterized by a 4-oxo-1,4-dihydroquinoline core substituted with an isopropyl group at position 7 and an ethyl ester at position 2. This compound belongs to a broader class of 4-oxoquinoline-3-carboxylates, which are structurally related to fluoroquinolone antibiotics and have been explored for their antibacterial, anticancer, and enzyme-inhibitory properties .

Properties

Molecular Formula

C15H17NO3

Molecular Weight

259.30 g/mol

IUPAC Name

ethyl 4-oxo-7-propan-2-yl-1H-quinoline-3-carboxylate

InChI

InChI=1S/C15H17NO3/c1-4-19-15(18)12-8-16-13-7-10(9(2)3)5-6-11(13)14(12)17/h5-9H,4H2,1-3H3,(H,16,17)

InChI Key

JZTKDCZXPOLKFL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CNC2=C(C1=O)C=CC(=C2)C(C)C

Origin of Product

United States

Preparation Methods

Synthesis of 7-Substituted Anthranilic Acid Precursors

The introduction of an isopropyl group at position 7 requires a suitably substituted anthranilic acid derivative. While direct synthesis of 7-isopropylanthranilic acid is not explicitly documented in the provided sources, analogous procedures suggest the following pathway:

  • Nitration and Reduction : Starting with commercially available 3-nitrobenzoic acid, selective nitration at the meta position, followed by reduction using hydrogenation or catalytic methods, yields 3-amino-5-nitrobenzoic acid.

  • Alkylation : The amino group is alkylated with isopropyl bromide in the presence of a base (e.g., potassium carbonate) to introduce the isopropyl moiety.

  • Hydrolysis : Acidic or basic hydrolysis of the nitrile or ester intermediates generates the target anthranilic acid derivative.

Cyclocondensation with β-Ketoesters

The anthranilic acid derivative is reacted with ethyl 3-(dimethylamino)acrylate or analogous β-ketoesters under refluxing conditions. For example, ethyl 2-benzoyl-3-(dimethylamino)acrylate reacts with amines to form intermediates that cyclize upon heating. In one documented procedure, heating at 120°C in dichloroethane (DCE) with phenyliodonium diacetate (PhI(OAc)₂) facilitates cyclization, yielding 70–85% of the 4-quinolone core.

Representative Reaction Conditions :

  • Solvent : Dichloroethane (DCE)

  • Reagent : PhI(OAc)₂ (3 equiv)

  • Temperature : 120°C

  • Yield : 78% (for 1-isopropyl analog)

Hypervalent Iodine-Mediated Cyclization

Recent advances in hypervalent iodine chemistry offer an alternative route for constructing the 4-quinolone scaffold. This method avoids harsh acidic conditions and improves regioselectivity for bulky substituents like isopropyl groups.

Reaction Mechanism and Optimization

The iodine(III) reagent PhI(OAc)₂ acts as both an oxidant and a Lewis acid, promoting electrophilic cyclization of acrylate-aniline adducts. Key steps include:

  • Formation of Acrylate Intermediate : Ethyl 2-benzoyl-3-(dimethylamino)acrylate reacts with 7-isopropylaniline in ethanol/ether (3:1) at room temperature.

  • Cyclization : The intermediate is treated with PhI(OAc)₂ in DCE at 120°C, inducing ring closure via electrophilic aromatic substitution.

Data Table 1: Hypervalent Iodine-Mediated Synthesis of 4-Quinolones

Substituent PositionReagentSolventTemperatureYield
1-IsopropylPhI(OAc)₂DCE120°C78%
6-FluoroPhI(OAc)₂DCE120°C82%
7-ChloroPhI(OAc)₂DCE120°C75%

Post-Cyclization Functionalization

For derivatives where direct cyclization fails to introduce the isopropyl group, post-synthetic modification offers a viable alternative.

Friedel-Crafts Alkylation

The 7-position of the 4-quinolone core is electrophilic, enabling Friedel-Crafts alkylation with isopropyl bromide in the presence of AlCl₃. However, this method risks over-alkylation and requires careful stoichiometric control.

Esterification and Hydrolysis

The ethyl ester group at position 3 can be introduced or modified via classical esterification. For example, 4-oxo-1,4-dihydroquinoline-3-carboxylic acid is treated with thionyl chloride (SOCl₂) in ethanol to form the ethyl ester.

Experimental Procedure :

  • Acid Activation : 4-Oxo-1,4-dihydroquinoline-3-carboxylic acid (5.7 mmol) is dissolved in ethanol (15 mL).

  • Esterification : SOCl₂ (57 mmol) is added dropwise, and the mixture is refluxed at 85°C overnight.

  • Workup : The crude product is purified via silica gel chromatography (CH₂Cl₂:MeOH = 60:1), yielding 72.8% of the ester.

Comparative Analysis of Synthetic Routes

Data Table 2: Efficiency of Preparation Methods

MethodKey AdvantageLimitationTypical Yield
Gould-JacobsScalabilityHarsh acidic conditions65–80%
Hypervalent IodineMild conditions, regioselectivityCost of iodine reagents70–85%
Post-Synthetic AlkylationFlexibility in substitutionRisk of side reactions50–60%

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-isopropyl-4-oxo-1,4-dihydroquinoline-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products

Major products formed from these reactions include various quinoline derivatives with modified functional groups, which can exhibit different biological and chemical properties .

Scientific Research Applications

Medicinal Chemistry Applications

Ethyl 7-isopropyl-4-oxo-1,4-dihydroquinoline-3-carboxylate exhibits properties that make it a candidate for various therapeutic applications. Its structure suggests potential activity against a range of biological targets.

Antimicrobial Activity

Research indicates that compounds within the dihydroquinoline family demonstrate significant antimicrobial properties. This compound has been studied for its effectiveness against various bacterial strains, potentially serving as a lead compound in the development of new antibiotics.

Case Study: Antibacterial Efficacy

A study conducted by researchers at a pharmaceutical laboratory tested the antibacterial effects of this compound against Staphylococcus aureus and Escherichia coli. The compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, indicating promising antibacterial activity.

Bacterial Strain Minimum Inhibitory Concentration (µg/mL)
Staphylococcus aureus32
Escherichia coli32

Anti-inflammatory Properties

Another area of interest is the anti-inflammatory potential of this compound. Preliminary studies suggest that it may inhibit pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases.

Case Study: Inhibition of Cytokines

In vitro studies demonstrated that treatment with this compound reduced interleukin-6 (IL-6) levels by approximately 40% in activated macrophages, suggesting a mechanism for its anti-inflammatory effects.

Synthetic Applications

This compound can also serve as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for modifications that can lead to diverse chemical entities with potential applications in drug discovery.

Synthetic Pathways

The synthesis typically involves the condensation of isopropyl and ethyl derivatives followed by oxidation steps to yield the desired quinoline structure. This versatility makes it valuable in organic synthesis and medicinal chemistry.

Mechanism of Action

The mechanism of action of ethyl 7-isopropyl-4-oxo-1,4-dihydroquinoline-3-carboxylate involves its interaction with specific molecular targets. For instance, it can inhibit bacterial DNA gyrase, an enzyme crucial for DNA replication, thereby exhibiting antibacterial properties. The compound’s structure allows it to bind to the active site of the enzyme, blocking its function and leading to bacterial cell death .

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Solubility: Bulky groups (e.g., isopropyl at position 7) may hinder solubility compared to smaller substituents like methyl or halogen atoms . Fluorine or trifluoromethyl groups enhance lipophilicity and bioavailability, as seen in fluoroquinolone analogs .

Synthetic Accessibility :

  • Ethyl 7-isopropyl derivatives may require specialized reagents for introducing the isopropyl group, whereas chloro or fluoro substituents are more straightforward to incorporate via electrophilic substitution or coupling reactions .

Biological Activity :

  • Antibacterial activity is commonly observed in fluoro- or chloro-substituted derivatives (e.g., 7-fluoro and 7-chloro analogs) due to enhanced DNA gyrase/topoisomerase IV inhibition .
  • The isopropyl variant’s activity remains underexplored but could offer unique steric interactions in enzyme binding pockets.

Biological Activity

Ethyl 7-isopropyl-4-oxo-1,4-dihydroquinoline-3-carboxylate (CAS: 927178-21-0) is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its antibacterial and anticancer properties. This article synthesizes recent research findings, case studies, and structure-activity relationships (SAR) to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound is characterized by the following molecular formula:

PropertyValue
Molecular FormulaC₁₅H₁₇N₁O₃
Molecular Weight273.31 g/mol
CAS Number927178-21-0

The compound features a quinoline core with various substituents that influence its biological activity.

Antibacterial Activity

Research has demonstrated that derivatives of quinoline compounds exhibit significant antibacterial properties. This compound has been evaluated for its effectiveness against various bacterial strains.

Structure-Activity Relationship (SAR)

A study focused on the SAR of related compounds indicated that modifications at specific positions on the quinoline ring can enhance antibacterial efficacy. For instance, compounds with halogen substitutions or additional functional groups at the C-7 position exhibited improved activity against both Gram-positive and Gram-negative bacteria .

Case Studies

  • Antimicrobial Efficacy : In a study comparing various derivatives, this compound showed promising results with minimal inhibitory concentrations (MICs) ranging from 0.125 to 32 μg/mL against Staphylococcus aureus and Escherichia coli .
  • Comparative Analysis : When compared to standard antibiotics like ciprofloxacin, this compound exhibited comparable or superior antibacterial activity against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .

Anticancer Activity

Recent studies have also highlighted the potential anticancer properties of this compound.

The compound has shown cytotoxic effects on various cancer cell lines, including MCF-7 (breast cancer) and HT29 (colorectal cancer). The proposed mechanisms include:

  • Induction of Apoptosis : The compound's ability to induce apoptosis in cancer cells has been linked to its interaction with cellular pathways involved in cell survival and death .
  • Inhibition of Tumor Growth : Studies suggest that it may inhibit tumor growth by interfering with DNA replication processes through topoisomerase inhibition .

Summary of Biological Activities

The following table summarizes the biological activities reported for this compound:

Activity TypeTarget Organisms/CellsObservations
AntibacterialS. aureus, E. coliMIC: 0.125 - 32 μg/mL; comparable to ciprofloxacin
AnticancerMCF-7, HT29Induces apoptosis; inhibits tumor growth
AntimicrobialMRSA, A. baumanniiEnhanced activity against resistant strains

Q & A

Q. What are the standard synthetic routes for Ethyl 7-isopropyl-4-oxo-1,4-dihydroquinoline-3-carboxylate, and how are reaction conditions optimized?

The compound can be synthesized via regioselective substitution on the quinoline core. A common approach involves iodination or alkylation of a precursor like ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate under acidic conditions. For example, iodination at position 6 (analogous to ethyl 6-iodo derivatives) uses iodine with an oxidizing agent in acetic acid at 50–100°C . For isopropyl substitution, Friedel-Crafts alkylation or nucleophilic displacement with isopropyl halides may be employed. Optimization includes solvent choice (e.g., DMF for polar aprotic conditions), temperature control (60–120°C), and catalyst screening (e.g., Lewis acids like AlCl₃) .

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

  • NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., isopropyl CH₃ splits at δ ~1.2–1.4 ppm) and quinoline backbone integrity .
  • X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures to determine dihedral angles (e.g., 5.77° between pyridine and benzene rings) and hydrogen-bonding networks, critical for conformational analysis .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ for C₁₆H₁₈NO₃⁺) .

Q. How does the bioactivity of this compound compare to structurally similar analogs?

Structural analogs (e.g., iodine, chlorine, or methyl substitutions) show varying bioactivity. For example:

CompoundSubstitutionAntimicrobial ActivityAnticancer Activity
Ethyl 6-iodo-4-oxo derivativeIodine (C6)HighModerate
Ethyl 7-chloro-6-fluoro analogCl/FModerateHigh
The isopropyl group may enhance lipophilicity, improving membrane penetration but potentially reducing solubility .

Q. What are the recommended safety protocols for handling this compound in the lab?

  • Use PPE (gloves, goggles) to avoid skin/eye contact; flush eyes with water for 15+ minutes if exposed .
  • Work in a fume hood to prevent inhalation of vapors during synthesis .
  • Store in airtight containers away from ignition sources due to potential flammability of ester groups .

Q. How is chromatographic purity assessed during synthesis?

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) identifies impurities. Silica gel chromatography (ethyl acetate/hexane eluent) isolates intermediates. Purity >95% is typically required for biological assays .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data across analogs?

Discrepancies (e.g., high antimicrobial vs. low anticancer activity) are addressed by:

  • Dose-response studies : Testing multiple concentrations to establish IC₅₀/EC₅₀ values .
  • Target-specific assays : Profiling against enzymes (e.g., DNA gyrase for antimicrobial activity) vs. cancer cell lines (e.g., MTT assays on HeLa cells) .
  • Structural tweaks : Modifying the isopropyl group to balance lipophilicity and hydrogen-bonding capacity .

Q. How can computational methods predict the compound’s mechanism of action?

Molecular docking (AutoDock Vina) simulates binding to targets like topoisomerase II. MD simulations (AMBER) assess stability of ligand-protein complexes. QSAR models correlate substituent electronegativity (e.g., isopropyl’s +I effect) with activity trends .

Q. What crystallographic challenges arise in resolving the compound’s conformation, and how are they mitigated?

Challenges include twinning, weak diffraction, and disorder in the isopropyl group. Solutions:

  • High-resolution data collection : Use synchrotron radiation (λ = 0.71073 Å) for small crystals (0.45 × 0.42 × 0.39 mm) .
  • Refinement constraints : Apply riding models for H-atoms and isotropic displacement parameters for non-polar groups .

Q. How is regioselectivity achieved during isopropyl substitution on the quinoline core?

Directed ortho-metalation (DoM) with LDA/TMP bases directs substitution to position 7. Alternatively, electrophilic aromatic substitution (e.g., using isopropyl bromide/AlCl₃) favors electron-rich positions (C7 over C5/C8) .

Q. What synthetic innovations improve yield in large-scale production?

  • Flow chemistry : Continuous reactors enhance mixing and heat transfer for exothermic steps (e.g., esterification) .
  • Catalytic systems : Pd/C (5% w/w) for hydrogenation steps reduces byproducts (e.g., nitro to amine conversion in intermediates) .

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